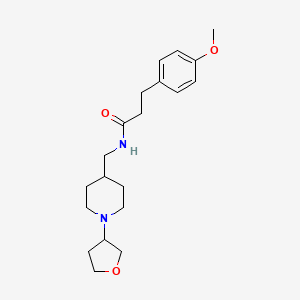

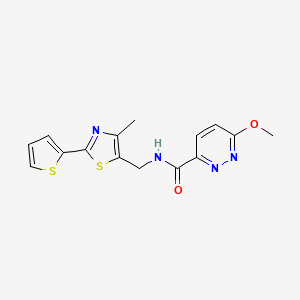

3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide involves the creation of piperidine derivatives with various substituents that contribute to their pharmacological properties. For instance, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines has been described, with the methoxyacetamide pharmacophore yielding compounds with significant analgesic potency . Similarly, the preparation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a tetrazolylthio moiety has been reported, showing notable gastric acid antisecretory activity . These syntheses involve multi-step reactions, including amide bond formation and the introduction of specific pharmacophores that are crucial for the desired biological activity.

Molecular Structure Analysis

The molecular structure of related piperidine analogs has been characterized using various spectroscopic techniques. For example, the crystal structure of a fentanyl analogue was determined, revealing the protonation of the piperidine ring and the formation of supramolecular motifs . Additionally, the structure of 1-formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one was analyzed, showing that the piperidine-4-one rings adopt a distorted twist-boat conformation, with various substituents attached equatorially or axially . These structural analyses are essential for understanding the conformational preferences and potential intermolecular interactions of the compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be complex, as demonstrated by the kinetics of hydrolysis of a 4-methoxy piperazinyl propyl derivative, which showed acid- and base-catalyzed reactions along with spontaneous water-catalyzed decomposition . The study of the IR carbonyl band of N-methoxy-N-methyl propanamides also revealed the existence of different conformers and their stabilization through various orbital interactions and hydrogen bonding . These analyses provide insights into the stability and degradation pathways of the compounds, which are important for their pharmacological application.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The ultraviolet spectra of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are regioisomers of the 3,4-methylenedioxyamphetamines, were found to be very similar to those of the MDAs, with characteristic absorption maxima . The chromatographic and mass spectral analysis of these compounds allowed for their distinction from other closely related substances. These properties are critical for the identification and analysis of the compounds in both clinical and forensic settings.

Scientific Research Applications

Antiulcer Agents Synthesis

Researchers have explored the synthesis of compounds related to 3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide for their potential as antiulcer agents. In one study, a series of butanamides, similar in structure, demonstrated significant antisecretory activity against gastric acid secretion, indicating potential applications in the development of new antiulcer medications (Ueda et al., 1991).

Sigma Receptor Ligands

Another area of research involves the modification of the piperidine ring of compounds akin to this compound to investigate their binding affinity and selectivity to sigma receptors. These studies aim to develop compounds with potential therapeutic applications in neurology and oncology. One compound demonstrated high potency as a sigma(1) ligand with selectivity over the sigma(2) receptor, suggesting its utility in positron emission tomography (PET) experiments and potential in tumor research and therapy (Berardi et al., 2005).

Bacterial Persister Eradication

Research has also identified compounds structurally related to this compound that can selectively kill bacterial persisters—cells that tolerate antibiotic treatment—without affecting normal antibiotic-sensitive cells. This discovery opens new avenues in addressing the challenge of bacterial persistence in infections, providing a basis for developing strategies to eradicate hard-to-treat bacterial populations (Kim et al., 2011).

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-24-19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-25-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHXOOILWLIVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

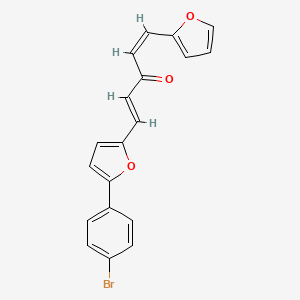

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)